Methyl dihydroabietate

Catalog No.
S1941161
CAS No.
33892-18-1
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
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Methyl dihydroabietate

CAS Number

33892-18-1

Product Name

Methyl dihydroabietate

IUPAC Name

methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16-,17-,18+,20+,21+/m0/s1

InChI Key

MARRJGBPDCCAEK-FSAOVCISSA-N

SMILES

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C

Canonical SMILES

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C

Isomeric SMILES

CC(C)C1=C[C@@H]2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C

Methyl dihydroabietate is a chemical compound with the molecular formula C21H34O2C_{21}H_{34}O_{2} and a molecular weight of approximately 318.47 g/mol. It is derived from abietic acid, a naturally occurring resin acid found in pine trees. Methyl dihydroabietate is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a member of the abietane family of compounds. This compound is often utilized in various applications, particularly in cosmetics and pharmaceuticals, due to its beneficial properties.

Typical of esters and terpenes. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl dihydroabietate can hydrolyze to yield dihydroabietic acid and methanol.
  • Esterification: It can react with alcohols to form new esters, which may enhance its applicability in various formulations.
  • Oxidation: Under oxidative conditions, methyl dihydroabietate may convert into various oxidized derivatives, potentially altering its biological activity and stability.

Methyl dihydroabietate exhibits several biological activities that make it valuable in different fields:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against a range of pathogens, making it useful in formulations aimed at preventing infections.
  • Anti-inflammatory Effects: Methyl dihydroabietate has been shown to reduce inflammation, which is beneficial for topical applications in skin care products.
  • Skin Conditioning Agent: Due to its emollient properties, it helps improve skin texture and hydration when used in cosmetic formulations .

Methyl dihydroabietate can be synthesized through various methods:

  • Direct Esterification: This method involves reacting abietic acid with methanol in the presence of an acid catalyst to form methyl dihydroabietate.
  • Reduction of Dihydroabietic Acid: Dihydroabietic acid can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield methyl dihydroabietate.
  • Biotechnological Approaches: Recent developments have explored the use of microbial fermentation processes to produce methyl dihydroabietate from renewable resources, enhancing sustainability .

Methyl dihydroabietate finds applications across various industries:

  • Cosmetics: It is commonly used as a viscosity-controlling agent and emollient in skin care products, sunscreens, and hair care formulations .
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for use in topical medications and treatments for skin conditions.
  • Industrial Uses: Methyl dihydroabietate can be utilized as a plasticizer or additive in paints and coatings due to its ability to enhance flexibility and durability.

Methyl dihydroabietate shares structural similarities with several other compounds derived from resin acids. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Abietic AcidC20H30O2Parent compound; known for its resinous properties.
Dihydroabietic AcidC20H32O2Reduced form; exhibits similar biological activities.
Methyl Abieta-8,11,13-trien-18-oateC21H34O2An ester related to abietic acid; used in cosmetics.
Dehydroabietic AcidC20H28O2Oxidized form; shows different reactivity patterns.

Uniqueness of Methyl Dihydroabietate:
Methyl dihydroabietate stands out due to its specific structural features that confer unique physical and chemical properties, such as enhanced solubility and improved skin compatibility compared to its analogs. Its dual functionality as both an emollient and viscosity modifier makes it particularly valuable in cosmetic formulations.

XLogP3

5.8

UNII

7666FJ0J9F

Wikipedia

Methyl dihydroabietate

Dates

Modify: 2023-07-22

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